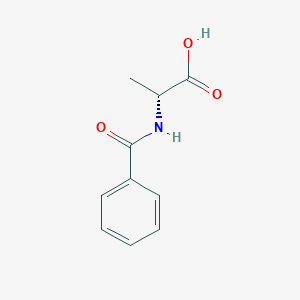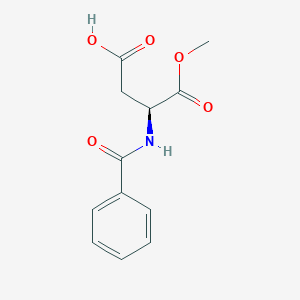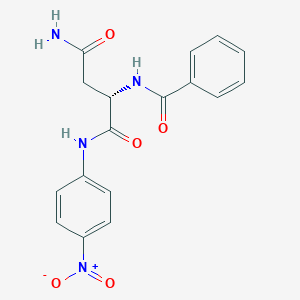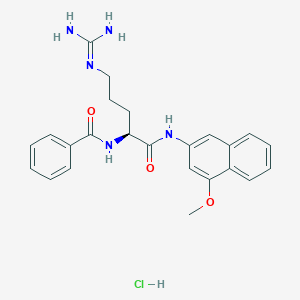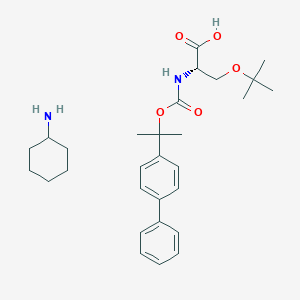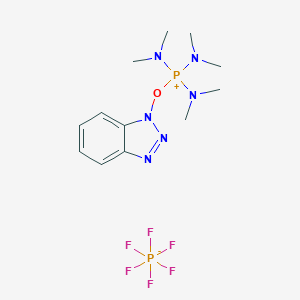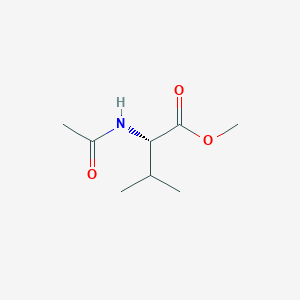
Methyl N-acetyl-L-valinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl N-acetyl-L-valinate” is a chemical compound with the molecular formula C8H15NO3 . It is also known by other names such as “(1E)-N-[(2S)-1-Methoxy-3-methyl-1-oxo-2-butanyl]ethanimidic acid” and “DL-Valine, N-acetyl-, methyl ester” among others .
Molecular Structure Analysis
“Methyl N-acetyl-L-valinate” has an average mass of 173.210 Da and a monoisotopic mass of 173.105194 Da . It is defined by one stereocenter .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Antifungal Activity of New Valine-Azole Hybrids
- Methods of Application: The compounds are prepared by a two-step synthetic strategy. The first step involves treating L-valine methyl ester hydrochloride with bromoacetyl bromide to form a transient bromoacetamide. The second step involves N-alkylation of substituted imidazoles or 1,2,4-triazoles to create the final compounds .
- Results: The synthesized compounds were tested as antifungal agents on C. krusei, C. glabrata, and C. parapsilosis yeasts. The most active imidazole derivative showed 61.9%, 87.2%, and 45.9% growth inhibition, respectively .
2. Enantioselectivity Effects in Clinical Metabolomics and Lipidomics
- Methods of Application: The study likely involves comprehensive profiling of metabolites and lipids to understand changes in cellular processes .
3. Chemical Resolution of DL-Phenylalanine Methyl Ester
- Application Summary: Methyl N-acetyl-L-valinate could potentially be used in the chemical resolution of DL-phenylalanine methyl ester. This process involves using a resolving agent to separate the enantiomers of a racemic mixture. The resulting D-phenylalanine methyl ester is an important derivative of D-phenylalanine and has wide applications in the synthesis of anti-diabetic drugs, anti-tumour drugs, anti-HIV drugs, pesticides, and some calorie-free sweeteners .
- Methods of Application: The method involves treating L-valine methyl ester hydrochloride with bromoacetyl bromide to form a transient bromoacetamide. This is followed by N-alkylation of substituted imidazoles or 1,2,4-triazoles to create the final compounds .
4. Production Effects and Bioavailability of N-Acetyl-L-Methionine in Lactating Dairy Cows
- Methods of Application: The study likely involves comprehensive profiling of metabolites and lipids to understand changes in cellular processes .
5. Chemical Resolution of DL-Phenylalanine Methyl Ester
- Application Summary: Methyl N-acetyl-L-valinate could potentially be used in the chemical resolution of DL-phenylalanine methyl ester. This process involves using a resolving agent to separate the enantiomers of a racemic mixture. The resulting D-phenylalanine methyl ester is an important derivative of D-phenylalanine and has wide applications in the synthesis of anti-diabetic drugs, anti-tumour drugs, anti-HIV drugs, pesticides, and some calorie-free sweeteners .
- Methods of Application: The method involves treating L-valine methyl ester hydrochloride with bromoacetyl bromide to form a transient bromoacetamide. This is followed by N-alkylation of substituted imidazoles or 1,2,4-triazoles to create the final compounds .
6. Production Effects and Bioavailability of N-Acetyl-L-Methionine in Lactating Dairy Cows
Eigenschaften
IUPAC Name |
methyl (2S)-2-acetamido-3-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(2)7(8(11)12-4)9-6(3)10/h5,7H,1-4H3,(H,9,10)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHNPFJMSOGXIT-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348548 |
Source


|
| Record name | Methyl N-acetyl-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-acetyl-L-valinate | |
CAS RN |
1492-15-5 |
Source


|
| Record name | Methyl N-acetyl-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide](/img/structure/B556298.png)
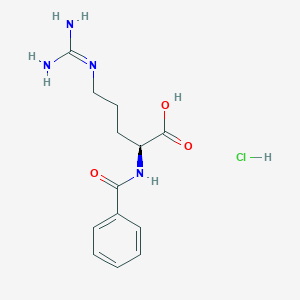

![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)
